molecular formula C21H26N2O B5621681 (3R*,4S*)-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-propylpyrrolidin-3-amine

Cat. No. B5621681
M. Wt: 322.4 g/mol
InChI Key: VUUCVILJMFPLJG-PXNSSMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves intricate strategies, such as double reduction of cyclic sulfonamides or starting from basic building blocks like L-aspartic acid. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through double reduction of cyclic sulfonamides showcases a method to incorporate amino products with aryl groups (Evans, 2007). Additionally, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine's large-scale synthesis from L-aspartic acid highlights another approach (Yoshida et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3R*,4S*)-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-propylpyrrolidin-3-amine" can be elucidated using techniques like XRD, FT-IR, UV-VIS, and NMR. Studies such as the combined experimental and theoretical analysis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provide insights into the molecular and chemical properties, revealing electrophilic and nucleophilic nature (Gültekin et al., 2020).

Chemical Reactions and Properties

The chemical behavior of pyrrolidine derivatives encompasses various reactions, including iridium-catalyzed β-selective C(sp3)-H silylation, which transforms unactivated C(sp3)-H bonds of aliphatic amines into silapyrrolidines, a precursor to 1,2-amino alcohols (Su et al., 2018). Such reactions highlight the compound's versatile reactivity and potential for generating structurally diverse derivatives.

properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(3-methylphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-7-17-13-23(14-20(17)22)21(24)19-11-5-4-10-18(19)16-9-6-8-15(2)12-16/h4-6,8-12,17,20H,3,7,13-14,22H2,1-2H3/t17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUCVILJMFPLJG-PXNSSMCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC=CC=C2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(3-methylphenyl)phenyl]methanone

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